molecular formula C19H13ClF3N5 B12674090 9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- CAS No. 125802-45-1

9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)-

Cat. No.: B12674090
CAS No.: 125802-45-1
M. Wt: 403.8 g/mol
InChI Key: KGBLPVPGCZAJQY-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- is a synthetic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system substituted with a chloro group at the 2-position, a phenylmethyl group at the 9-position, and a trifluoromethylphenyl group at the N-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- typically involves multiple steps. One common method includes the chlorination of 6-aminopurine to introduce the chloro group at the 2-position. This is followed by the alkylation of the 9-position with a phenylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include chlorinating agents, alkylating agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-N-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The chloro group at the 2-position and the trifluoromethylphenyl group at the N-position play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

125802-45-1

Molecular Formula

C19H13ClF3N5

Molecular Weight

403.8 g/mol

IUPAC Name

9-benzyl-2-chloro-N-[4-(trifluoromethyl)phenyl]purin-6-amine

InChI

InChI=1S/C19H13ClF3N5/c20-18-26-16(25-14-8-6-13(7-9-14)19(21,22)23)15-17(27-18)28(11-24-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,25,26,27)

InChI Key

KGBLPVPGCZAJQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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